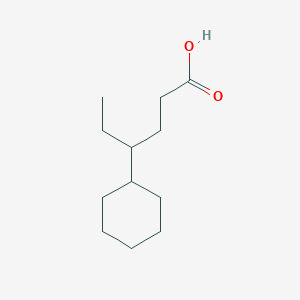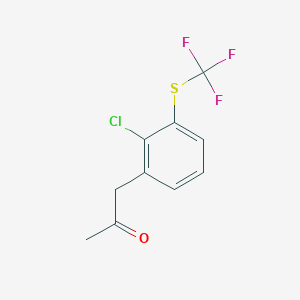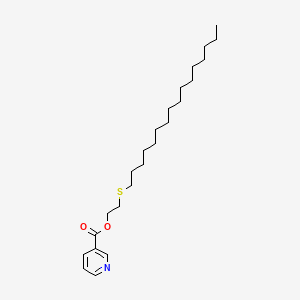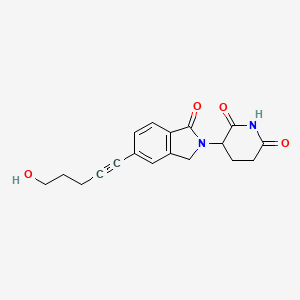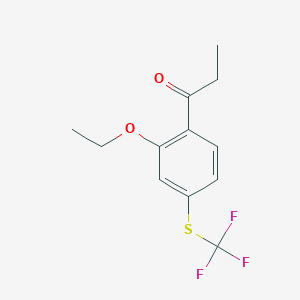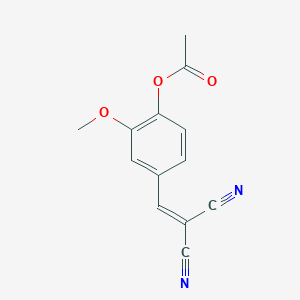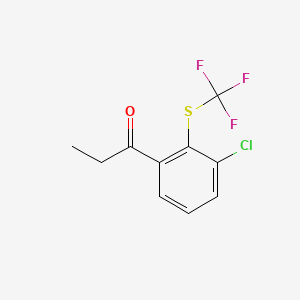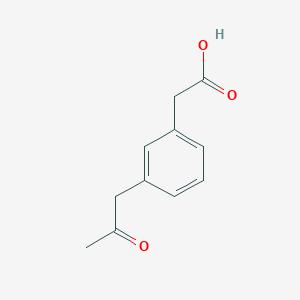
1-(3-(Carboxymethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Carboxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol It is characterized by the presence of a carboxymethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Vorbereitungsmethoden
The synthesis of 1-(3-(Carboxymethyl)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(carboxymethyl)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-(Carboxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield benzoic acid derivatives, while reduction with sodium borohydride may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-(Carboxymethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-(3-(Carboxymethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biochemical studies, the compound may act as a substrate for enzymes involved in oxidation-reduction reactions. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
1-(3-(Carboxymethyl)phenyl)propan-2-one can be compared with similar compounds such as phenylacetone and 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one While phenylacetone is a simpler structure with a phenyl group attached to a propan-2-one moiety, this compound has an additional carboxymethyl group, which imparts different chemical properties and reactivity
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for drug development. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various scientific research fields.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-[3-(2-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H12O3/c1-8(12)5-9-3-2-4-10(6-9)7-11(13)14/h2-4,6H,5,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
ZPTKUDCPTMJVGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC(=CC=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


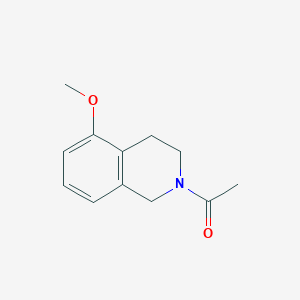
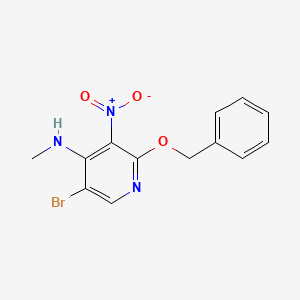
![3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)

![8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene](/img/structure/B14057803.png)
![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)
